CD-349

Radioligand binding assay L-type calcium channel Structure-activity relationship

CD-349 offers dual pharmacology: L-type calcium channel blockade plus nitrate ester-mediated NO donation. Superior to nifedipine/nicardipine in potency, cerebrovascular selectivity, and Ca²⁺/calmodulin-dependent PDE inhibition (Ki 4.6–6.6 μM). Enhanced lipophilicity drives 11.1-fold tissue accumulation—ideal for cardiac electrophysiology, cerebral vasospasm, and vascular PK/PD modeling. Avoid generic DHP substitution; ensure reproducibility with this validated probe.

Molecular Formula C21H24N4O12
Molecular Weight 524.4 g/mol
CAS No. 88594-08-5
Cat. No. B1668756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD-349
CAS88594-08-5
Synonyms2-nitratopropyl 3-nitratopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
CD 349
CD-349
Molecular FormulaC21H24N4O12
Molecular Weight524.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(C)O[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-]
InChIInChI=1S/C21H24N4O12/c1-12(37-25(32)33)11-35-21(27)18-14(3)22-13(2)17(20(26)34-8-5-9-36-24(30)31)19(18)15-6-4-7-16(10-15)23(28)29/h4,6-7,10,12,19,22H,5,8-9,11H2,1-3H3
InChIKeyQSTCLWROWBZZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CD-349 (CAS 88594-08-5): A Dihydropyridine Calcium Antagonist with Dual Nitrate Ester Moieties for Cardiovascular and Cerebrovascular Research Applications


5-O-(2-nitrooxypropyl) 3-O-(3-nitrooxypropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, commonly designated as CD-349, is a 1,4-dihydropyridine (DHP)-based calcium channel antagonist developed by Taisho Pharmaceutical. The compound is structurally distinguished by the presence of two nitrate ester (nitrooxy) functional groups at the 3- and 5-ester positions of the dihydropyridine ring, conferring a dual pharmacological profile that combines L-type calcium channel blockade with nitric oxide donor-like vasodilatory activity [1]. CD-349 demonstrates high-affinity, reversible binding to the dihydropyridine receptor site of voltage-gated calcium channels and has been investigated in preclinical models for hypertension, angina pectoris, and cerebral vasospasm [2].

Why Generic Dihydropyridine Substitution is Insufficient: CD-349's Distinctive Pharmacodynamic and Pharmacokinetic Profile Cannot Be Replicated by Standard Calcium Channel Blockers


CD-349 is not interchangeable with prototypical dihydropyridine calcium antagonists such as nifedipine, nicardipine, or nitrendipine. Its unique structural feature—the asymmetric 2-nitrooxypropyl and 3-nitrooxypropyl ester side chains—imparts a combination of faster association kinetics at the calcium channel binding site, significantly greater tissue accumulation due to enhanced lipophilicity, and an additional cGMP-dependent vasodilatory mechanism mediated by nitric oxide release from the nitrate ester moieties [1]. These properties translate into quantifiable differences in potency, onset and duration of action, cerebrovascular selectivity, and interaction with cyclic nucleotide phosphodiesterases. Substituting CD-349 with a generic dihydropyridine in research protocols will alter experimental outcomes along multiple orthogonal axes, undermining reproducibility and confounding mechanistic interpretation [2].

Quantitative Evidence Guide: Head-to-Head Comparative Data Differentiating CD-349 from In-Class Dihydropyridine Analogs


Superior Inhibitory Potency at Dihydropyridine Binding Site Relative to Nicardipine, Nimodipine, and Nifedipine

In competitive radioligand displacement assays using [³H]CD-349 and [³H]nitrendipine ([³H]NTD) as ligands in rat myocardial membranes, CD-349 exhibited the highest inhibitory potency among tested dihydropyridines. The rank order of potency for displacing [³H]CD-349 and [³H]NTD binding was CD-349 > nicardipine > nimodipine > nifedipine [1]. The association rate constant (k₊₁) of [³H]CD-349 was approximately 10-fold higher than that of [³H]nitrendipine, indicating markedly faster binding kinetics at the receptor site, while the dissociation constant (Kd) of 333 pM was comparable to nitrendipine [1].

Radioligand binding assay L-type calcium channel Structure-activity relationship Dihydropyridine receptor

Higher Intracellular Accumulation in Vascular Smooth Muscle Relative to Nitrendipine

Uptake studies in bovine intrapulmonary artery (BPA) and vein (BPV) demonstrated that CD-349 achieves significantly higher intracellular concentrations compared to nitrendipine. After 100 minutes of incubation, the intracellular concentration of [³H]CD-349 in BPA smooth muscle cells was 11.1-fold higher than the incubation medium concentration, whereas [³H]nitrendipine achieved only an 8.6-fold accumulation [1]. In BPV, CD-349 accumulated 6.8-fold versus 6.1-fold for nitrendipine [1]. This enhanced uptake correlates with the greater partition coefficient of CD-349 measured in corn oil/Ringer and octanol/Ringer systems [1].

Tissue uptake Lipophilicity Vascular smooth muscle Drug distribution

Slower Onset but Longer-Lasting Antihypertensive Effect Compared to Nifedipine

In conscious spontaneously hypertensive rats (SHR), renal hypertensive rats (RHR), and normotensive rats (NTR), orally administered CD-349 at 1 mg/kg produced a hypotensive effect that was relatively slower in onset but longer-lasting compared to an equal dose of nifedipine (1 mg/kg) [1]. The study concluded that the gastrointestinal absorption of CD-349 was slower than that of nifedipine, resulting in a more sustained antihypertensive response [1]. Additionally, the reflex tachycardia accompanying hypotension was more transient with CD-349 than with nifedipine in hypertensive animals [1].

In vivo pharmacology Hypertension model Pharmacokinetics Duration of action

Greater Negative Chronotropic and Sinoatrial Node Suppressant Activity Versus Nifedipine, Diltiazem, and Verapamil

In voltage-clamped rabbit sinoatrial (SA) node cells, CD-349 (10⁻⁸ M) significantly decreased the maximum rate of depolarization and prolonged action potential duration and cycle length. The concentration of CD-349 inducing sinus arrest was approximately one order of magnitude (one-tenth) lower than that required for nifedipine [1]. Nifedipine decreased the slow inward calcium current (Iₛᵢ) with a potency approximately one-third less than that of CD-349 [1]. Diltiazem and verapamil were weaker than both CD-349 and nifedipine in prolonging cycle length and inducing arrest [1].

Cardiac electrophysiology Sinoatrial node Pacemaker activity Calcium current inhibition

Enhanced Cerebrovascular Selectivity and Basilar Artery Relaxation Versus Nicardipine and Nimodipine

In anesthetized dogs, CD-349 produced a more potent vasodilatory effect on basilar arteries compared to nicardipine and nimodipine [1]. This cerebrovascular selectivity was attributed to the compound's unique combination of calcium channel blockade and nitric oxide-mediated vasorelaxation arising from its nitrate ester moieties. The potent cerebrovasodilator activity distinguishes CD-349 from other dihydropyridines lacking nitrate ester functional groups and positions it as a reference compound for investigating cerebral vascular tone regulation [1].

Cerebral circulation Vasodilation Basilar artery Cerebrovascular pharmacology

Selective and More Potent Inhibition of Coronary Arterial Cyclic AMP Phosphodiesterase Compared to Nicardipine and Nifedipine

CD-349 inhibited cyclic AMP phosphodiesterase (PDE) activity from porcine coronary artery more effectively than from myocardium, demonstrating tissue selectivity not observed with nicardipine or nifedipine, which inhibited PDE from both sources non-selectively [1]. CD-349 inhibited coronary arterial cyclic AMP PDE noncompetitively with apparent inhibition constant (Ki) values of 6.6 μM and 4.6 μM for high and low affinity Km enzymes, respectively [1]. In the presence of EGTA (0.2 mM), which chelates Ca²⁺, the PDE inhibitory effect of CD-349 in coronary artery was attenuated, whereas nicardipine and nifedipine inhibition were unaffected, indicating that CD-349 selectively targets Ca²⁺/calmodulin-dependent PDE [1].

Phosphodiesterase inhibition Cyclic AMP Vascular smooth muscle Tissue selectivity

Optimal Research and Procurement Scenarios for CD-349 Based on Differentiated Evidence Profile


Cardiovascular Pharmacology Studies Requiring Potent Negative Chronotropic Activity with Minimal Reflex Tachycardia

CD-349 is the preferred dihydropyridine calcium channel blocker for ex vivo cardiac electrophysiology investigations, particularly in sinoatrial node and Purkinje fiber preparations, where its 10-fold higher potency for inducing sinus arrest and 3-fold greater inhibition of slow inward calcium current relative to nifedipine enable robust experimental effects at lower micromolar concentrations [1]. The compound's slower onset and more transient reflex tachycardia in vivo, as demonstrated in conscious hypertensive rat models at 1 mg/kg p.o., also make it a superior choice for chronic antihypertensive studies where confounding sympathetic activation must be minimized [2].

Cerebral Vascular Research and Cerebral Vasospasm Model Development

For investigators examining cerebral artery reactivity or developing models of delayed cerebral ischemia following subarachnoid hemorrhage, CD-349 provides a validated positive control with cerebrovascular potency exceeding that of nicardipine and nimodipine in canine basilar artery assays [3]. The compound's dual mechanism—L-type calcium channel blockade combined with nitrate ester-mediated nitric oxide donation—makes it uniquely suited for dissecting the relative contributions of membrane potential-dependent and cyclic GMP-dependent vasorelaxation pathways in cerebral vessels.

Comparative Mechanistic Studies of Cyclic Nucleotide Phosphodiesterase Modulation in Vascular Tissue

CD-349's selective inhibition of coronary arterial cyclic AMP PDE (Ki = 4.6–6.6 μM) and its attenuation by Ca²⁺ chelation with EGTA distinguishes it from nicardipine and nifedipine, which lack both tissue selectivity and Ca²⁺-dependent inhibition [4]. Researchers investigating the intersection of calcium signaling and cyclic nucleotide metabolism in vascular smooth muscle should select CD-349 as a chemical probe to simultaneously interrogate L-type channel function and Ca²⁺/calmodulin-dependent PDE activity, a dual action not achievable with conventional dihydropyridines.

Drug Distribution and Tissue Accumulation Studies in Vascular Smooth Muscle Preparations

The enhanced lipophilicity and 29% greater intracellular accumulation of CD-349 compared to nitrendipine in bovine intrapulmonary artery (11.1-fold vs. 8.6-fold tissue/medium ratio) position CD-349 as a benchmark compound for studying passive diffusion-driven drug sequestration in vascular smooth muscle [5]. This property is particularly relevant for investigators modeling tissue-specific pharmacokinetic-pharmacodynamic relationships or evaluating formulation strategies aimed at prolonging local vascular drug residence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for CD-349

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.